O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride
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Overview
Description
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Hydroxylamine derivatives, in general, have shown remarkable potential as electrophilic aminating agents . They are used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Mode of Action
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride, like other hydroxylamine derivatives, is likely to act as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations
Biochemical Pathways
It’s known that hydroxylamine derivatives can be involved in various organic synthesis reactions, contributing to the formation of nitrogen-enriched compounds .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution in the body.
Result of Action
As an electrophilic aminating agent, it likely contributes to the formation of nitrogen-enriched compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 4 degrees celsius , indicating that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine with (1R)-1-phenylethanol. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form O-substituted hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Scientific Research Applications
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of O-substituted hydroxylamines.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
O-phenylhydroxylamine hydrochloride: Similar in structure but lacks the phenylethyl group.
O-benzylhydroxylamine hydrochloride: Contains a benzyl group instead of a phenylethyl group.
O-(diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more reactive in certain reactions.
Uniqueness
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is unique due to its specific stereochemistry and the presence of the phenylethyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWCIKWSBBOOV-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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